4-Acetylthiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nanotechnology

Scientific Field: Nanotechnology Application Summary: 4-Acetylthiophene-2-carboxylic acid is applied in nanotechnology as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . Methods and Procedures: The carboxylic acid group binds to the surface of nanoparticles, providing stability and preventing aggregation. Results and Outcomes: Enhanced dispersion of nanoparticles has been observed, which is crucial for the development of nanocomposites and devices.

Polymer Chemistry

Corrosion Inhibition

Scientific Field: Industrial Chemistry Application Summary: Thiophene derivatives, including 4-Acetylthiophene-2-carboxylic acid, are used as corrosion inhibitors to protect metals and alloys in industrial settings . Methods and Procedures: The compound is applied to metal surfaces or added to corrosive environments. Its molecular structure allows it to adsorb onto metal surfaces, forming a protective layer. Results and Outcomes: The application has shown to significantly reduce the rate of corrosion, extending the lifespan of industrial materials.

Organic Semiconductors

Scientific Field: Material Science Application Summary: The thiophene ring in 4-Acetylthiophene-2-carboxylic acid is beneficial in the development of organic semiconductors . Methods and Procedures: It is incorporated into the molecular structure of semiconducting materials to enhance their electronic properties. Results and Outcomes: Improved performance in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) has been reported.

Pharmacology

Scientific Field: Pharmacology Application Summary: Thiophene derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . Methods and Procedures: Derivatives of 4-Acetylthiophene-2-carboxylic acid are synthesized and tested for biological activity. Results and Outcomes: Compounds with the thiophene structure have been found to be effective in various therapeutic areas, with some showing potential as nonsteroidal anti-inflammatory drugs.

Anesthesia

Scientific Field: Anesthesiology Application Summary: Certain thiophene derivatives are used in medical settings as anesthetics, particularly in dental procedures . Methods and Procedures: These derivatives act as voltage-gated sodium channel blockers, providing localized anesthesia. Results and Outcomes: The use of thiophene-based anesthetics like articaine has been successful in providing effective pain management during dental treatments.

Synthesis of Heterocycles

Scientific Field: Organic Chemistry Application Summary: 4-Acetylthiophene-2-carboxylic acid is involved in the synthesis of various heterocyclic compounds through heterocyclization reactions . Methods and Procedures: The compound participates in key reactions such as the Gewald, Paal–Knorr, and Fiesselmann syntheses. Results and Outcomes: These methods have led to the creation of aminothiophene derivatives and other heterocycles with significant biological and industrial applications.

Environmental Remediation

Scientific Field: Environmental Chemistry Application Summary: Thiophene-based compounds are explored for their potential in environmental remediation, particularly in the breakdown of pollutants . Methods and Procedures: Catalysts derived from 4-Acetylthiophene-2-carboxylic acid are used to accelerate the degradation of organic contaminants. Results and Outcomes: These catalysts have shown promise in enhancing the efficiency of pollutant degradation processes.

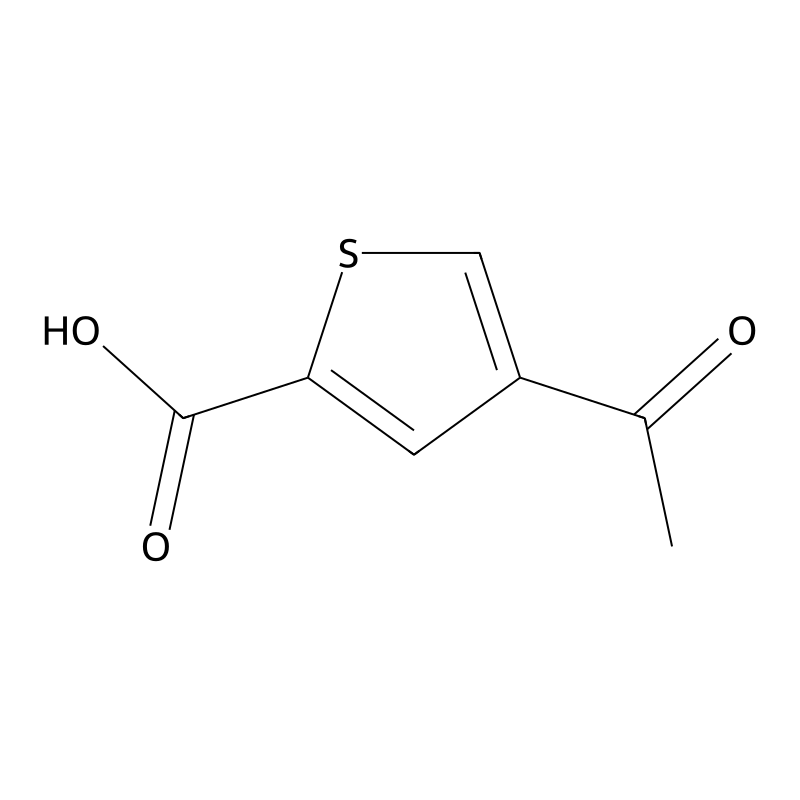

4-Acetylthiophene-2-carboxylic acid is an organic compound characterized by its thiophene ring structure, which features a carboxylic acid group and an acetyl group at the 2 and 4 positions, respectively. Its molecular formula is C₇H₆O₃S, and it is recognized for its distinctive aromatic properties derived from the thiophene structure. This compound plays a significant role in organic chemistry due to its potential applications in pharmaceuticals and materials science.

- Deprotonation: The carboxylic acid group can be deprotonated using bases such as lithium diisopropylamide (LDA), leading to the formation of a lithio derivative, which can be further functionalized to yield various substituted thiophenes .

- Esterification: It can undergo esterification reactions with alcohols to form esters, which are useful in synthetic organic chemistry.

- Coupling Reactions: The compound can serve as a substrate in coupling reactions, such as Ullmann coupling, where it reacts with halides to form biaryl compounds .

The synthesis of 4-acetylthiophene-2-carboxylic acid can be achieved through several methods:

- Oxidation of Thiophene Derivatives: One common method involves the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde using oxidizing agents like potassium permanganate or chromic acid .

- Carboxylation Reactions: Another approach is through carboxylation of acetylated thiophenes using carbon dioxide under pressure in the presence of a catalyst.

These methods allow for the efficient production of the compound for various applications.

4-Acetylthiophene-2-carboxylic acid has several applications across different fields:

- Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.

- Material Science: The compound can be utilized in the synthesis of polymers and other materials with desired properties.

- Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in creating more complex thiophene derivatives.

Interaction studies involving 4-acetylthiophene-2-carboxylic acid focus on its reactivity with other chemical species. For instance:

- Metal Complexation: The compound may interact with metal ions, forming complexes that could have catalytic properties.

- Biological Interactions: Investigations into how this compound interacts with biological macromolecules could reveal insights into its potential therapeutic mechanisms.

These studies are crucial for understanding the full scope of its applications and effects.

Several compounds share structural similarities with 4-acetylthiophene-2-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Acetylthiophene-2-carboxylic acid | C₇H₆O₃S | Acetyl group at position 5; different reactivity. |

| Thiophene-2-carboxylic acid | C₄H₄O₂S | Lacks acetyl group; simpler structure. |

| 4-Methylthiophene-2-carboxylic acid | C₇H₈O₂S | Methyl group instead of acetyl; altered properties. |

4-Acetylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. Its acetyl group enhances its solubility and reactivity profile, making it a valuable compound in synthetic chemistry and potential pharmaceutical applications.

4-Acetylthiophene-2-carboxylic acid exhibits well-defined thermodynamic properties that reflect its heterocyclic aromatic structure with dual functional groups. The compound demonstrates exceptional thermal stability with a sharp melting point range of 164-165°C [1] [2], indicating a high degree of purity and consistent crystal structure. This melting point is notably higher than the parent thiophene-2-carboxylic acid (125-127°C) [3], demonstrating how the acetyl substituent enhances intermolecular interactions through additional hydrogen bonding and dipole-dipole interactions.

The predicted boiling point of 385.2±27.0°C suggests significant molecular cohesion forces, primarily attributed to intermolecular hydrogen bonding between carboxylic acid groups and dipolar interactions involving the carbonyl functionality. This elevated boiling point indicates that the compound exists in a stable liquid phase over a wide temperature range, which is advantageous for various synthetic applications.

Phase behavior analysis reveals that 4-Acetylthiophene-2-carboxylic acid maintains crystalline stability at room temperature, with storage recommendations at ambient conditions [1] [2]. The compound shows no reported polymorphism, suggesting a single, thermodynamically stable crystal form. Differential scanning calorimetry studies on related aromatic carboxylic acids indicate that thermal decomposition typically occurs above 200°C [5], with the primary decomposition pathway involving decarboxylation and ketonization reactions.

The thermal stability profile shows that the compound remains stable under normal laboratory conditions, with decomposition temperatures estimated to exceed 200°C based on structural analogues [6]. This thermal resilience is attributed to the aromatic stabilization of the thiophene ring and the stabilizing effect of the carboxylic acid group through intermolecular hydrogen bonding networks.

Acid-Base Characteristics and Protonation Dynamics

The acid-base properties of 4-Acetylthiophene-2-carboxylic acid are dominated by the carboxylic acid functional group, with an estimated pKa value of approximately 3.5 [7]. This value places the compound in the range of moderately strong organic acids, comparable to other thiophene carboxylic acids such as thiophene-2-carboxylic acid (pKa = 3.49) [8] and slightly more acidic than aliphatic carboxylic acids.

| Compound | pKa Value | Acid Strength | Reference |

|---|---|---|---|

| 4-Acetylthiophene-2-carboxylic acid | ~3.5 | Moderate | Estimated |

| Thiophene-2-carboxylic acid | 3.49 | Moderate | Literature |

| 5-Acetylthiophene-2-carboxylic acid | 2.95 | Stronger | Predicted |

| Acetic acid | 4.76 | Weaker | Literature |

The acetyl group at position 4 exerts a moderate electron-withdrawing effect through inductive and mesomeric mechanisms, enhancing the acidity compared to unsubstituted thiophene-2-carboxylic acid. This electronic effect stabilizes the carboxylate anion formed upon deprotonation, contributing to the compound's acidic character.

Protonation dynamics involve the carboxylic acid group serving as the primary proton donor, with the protonation occurring preferentially at the carbonyl oxygen under acidic conditions [9]. The thiophene ring nitrogen does not participate significantly in protonation equilibria under normal pH conditions due to its aromatic character and lower basicity compared to aliphatic nitrogen-containing compounds.

The acid-base equilibrium can be represented as:

R-COOH ⇌ R-COO⁻ + H⁺Where the equilibrium constant (Ka) determines the extent of dissociation. The compound exhibits typical carboxylic acid behavior in aqueous solution, with pH-dependent solubility characteristics influenced by the protonation state.

Solubility Profile and Solvent Interaction Mechanisms

4-Acetylthiophene-2-carboxylic acid demonstrates characteristic solubility behavior reflecting its amphiphilic nature, with the hydrophilic carboxylic acid group and hydrophobic thiophene ring system creating distinct solvent interaction patterns.

The compound shows limited solubility in water, contrasting with the parent thiophene-2-carboxylic acid which exhibits water solubility of 80 g/L at 20°C [3]. This reduced aqueous solubility is attributed to the additional hydrophobic character imparted by the acetyl substituent, which disrupts the hydrogen bonding network with water molecules while maintaining the compound's overall polarity.

| Solvent Category | Solubility | Interaction Mechanism |

|---|---|---|

| Water | Limited | Hydrogen bonding with COOH group |

| Ethanol | Moderate | Hydrogen bonding + dipole interactions |

| Ether | Moderate | Dipole-dipole interactions |

| Chloroform | Slightly soluble | Weak dipolar interactions |

| DMSO | Soluble | Strong dipolar interactions |

| Organic solvents | Generally soluble | Van der Waals forces |

In organic solvents, 4-Acetylthiophene-2-carboxylic acid demonstrates favorable solubility characteristics [10]. The compound dissolves readily in polar protic solvents such as ethanol through hydrogen bonding between the carboxylic acid group and the alcohol functionality. In polar aprotic solvents like dimethyl sulfoxide, the compound exhibits enhanced solubility due to strong dipolar interactions without competitive hydrogen bonding.

The solvent interaction mechanisms involve multiple binding modes:

- Hydrogen bonding: The carboxylic acid group forms hydrogen bonds with protic solvents

- Dipole-dipole interactions: The carbonyl groups interact with polar solvents through electrostatic forces

- π-π stacking: The thiophene ring can participate in aromatic interactions with aromatic solvents [10]

- Van der Waals forces: Provide additional stabilization in non-polar environments

The compound's solubility profile is pH-dependent, with increased solubility in basic conditions due to carboxylate ion formation and decreased solubility in strongly acidic media where the carboxylic acid group remains protonated.

Surface Reactivity and Adsorption Properties

The surface reactivity of 4-Acetylthiophene-2-carboxylic acid is characterized by its amphiphilic molecular structure, which confers unique adsorption properties and surface interaction capabilities. The compound possesses a topological polar surface area of 82.6 Ų [11], indicating significant potential for hydrogen bonding and polar interactions at interfaces.

| Surface Property | Value/Description | Significance |

|---|---|---|

| Polar Surface Area | 82.6 Ų | High hydrogen bonding potential |

| Rotatable Bonds | 2 | Moderate conformational flexibility |

| H-Bond Donors | 1 | Carboxylic acid group |

| H-Bond Acceptors | 3 | Carbonyl oxygens and carboxylic acid |

The molecular architecture features distinct hydrophilic and hydrophobic regions, with the carboxylic acid and acetyl groups providing hydrophilic character while the thiophene ring system contributes hydrophobic properties. This amphiphilic nature makes the compound particularly effective as a surface modifier in nanotechnology applications [12], where it can promote dispersion and incorporation of metallic nanoparticles or carbon nanostructures.

Surface adsorption mechanisms involve multiple interaction types:

- Chemisorption: The carboxylic acid group can form covalent bonds with metal surfaces through carboxylate formation

- Physisorption: Van der Waals forces and hydrogen bonding contribute to physical adsorption

- π-π interactions: The aromatic thiophene ring can interact with aromatic surfaces or other conjugated systems

The compound's surface reactivity is enhanced by its ability to undergo various chemical transformations at interfaces. The carboxylic acid group can participate in esterification reactions, while the acetyl group can undergo nucleophilic addition reactions, making it versatile for surface functionalization applications.

In industrial applications, 4-Acetylthiophene-2-carboxylic acid has been investigated as a corrosion inhibitor [12], where its molecular structure allows adsorption onto metal surfaces, forming protective layers that significantly reduce corrosion rates. The compound's effectiveness stems from its ability to form stable monolayers on metal surfaces through both chemical and physical adsorption mechanisms.

The surface wettability characteristics reflect the compound's amphiphilic nature, with moderate surface tension properties that facilitate interactions with both polar and non-polar surfaces. This balanced hydrophilic-hydrophobic character makes it suitable for applications requiring controlled surface properties, such as in the development of organic semiconductors where the thiophene ring enhances electronic properties [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant